molecular formula C22H26O10 B1209179 Asebotin

Asebotin

Cat. No.: B1209179
M. Wt: 450.4 g/mol
InChI Key: PQCIBORQLVRFMR-PQZYZXGRSA-N
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Description

Asebotin is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, methoxy groups, and a phenylpropanoid backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asebotin typically involves multi-step organic reactions. These reactions often include:

    Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.

    Methoxylation: Addition of methoxy groups.

    Glycosylation: Attachment of sugar moieties to the phenylpropanoid backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.

    Purification Processes: Employing chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Asebotin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Solvents: Including water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Asebotin has diverse applications in scientific research:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its role in biological processes and potential as a bioactive compound.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Asebotin involves its interaction with various molecular targets and pathways:

    Molecular Targets: Including enzymes, receptors, and signaling molecules.

    Pathways: Such as oxidative stress pathways, inflammatory pathways, and metabolic pathways.

Comparison with Similar Compounds

Asebotin can be compared with other similar compounds, such as:

    Flavonoids: Known for their antioxidant properties.

    Phenolic Acids: Recognized for their anti-inflammatory effects.

    Glycosides: Studied for their role in various biological processes.

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject for further research and application.

Properties

Molecular Formula

C22H26O10

Molecular Weight

450.4 g/mol

IUPAC Name

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19+,20+,21+,22+/m0/s1

InChI Key

PQCIBORQLVRFMR-PQZYZXGRSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O

Synonyms

asebotin

Origin of Product

United States

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